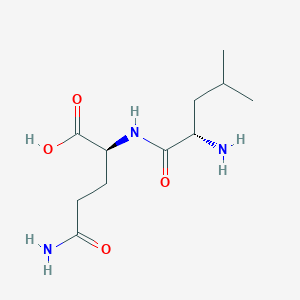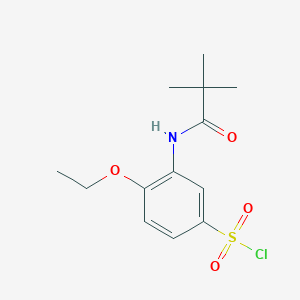
Leucyl-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leu-Gln is a dipeptide.
Applications De Recherche Scientifique
Insulin Secretion and Diabetes
Leucine, including its role in leucyl-glutamine, is the only physiologic amino acid that can stimulate insulin release by itself. It activates glutamate dehydrogenase (GDH) which plays a crucial role in insulin secretion. This process is significant in understanding diabetes and hyperinsulinism in humans, as demonstrated by the involvement of GDH mutations and inhibitors in these conditions (Fahien & MacDonald, 2011).
Aging and Amino Acid Metabolism
Leucine's splanchnic sequestration increases with age, affecting muscle glutamine metabolism and overall homeostasis. This age-related change in interorgan glutamine metabolism, driven by splanchnic sequestration of leucine, has implications for understanding age-related metabolic shifts (Jourdan et al., 2013).
Neonatal Nutrition
In very-low-birth-weight infants, enteral glutamine supplementation was studied for its effects on whole-body nitrogen kinetics. It showed that glutamine is metabolized entirely in the gut and doesn't significantly alter whole-body protein and nitrogen kinetics in growing preterm infants (Parimi et al., 2004).
Placental Function and Fetal Nutrition
Glutamine synthesis in the placenta, including the role of leucyl-glutamine, increases the availability of this critical amino acid to the fetus. This synthesis plays a vital role in fetal growth and may influence placental transport of other amino acids and overall fetal nutrition (Day et al., 2013).
Malnutrition and Insulin Secretion
In protein-malnourished rats, leucine supplementation, which impacts leucyl-glutamine levels, normalizes insulin secretion. This is achieved through the restoration of glutamate dehydrogenase function, indicating a therapeutic potential in malnutrition-related diabetes (da Silva et al., 2012).
Sepsis and Muscle Injuries
Leucine and glutamine supplementation in mice showed protective effects against sepsis-induced skeletal muscle injuries. This suggests their potential therapeutic use in managing inflammation and muscle degradation in sepsis (Hou et al., 2021).
mTORC1 Activation and Cell Growth
Glutamine and leucine activate mTORC1, a crucial sensor for cell growth and metabolism, by enhancing glutaminolysis and α-ketoglutarate production. Understanding this mechanism is vital for addressing conditions like cancer, where cells often show glutamine addiction (Dúran et al., 2012).
Brain Function and Neurotransmission
Leucine plays a critical role in the brain, especially in neurotransmitter synthesis and regulation. Its metabolism in the brain impacts the production of essential neurotransmitters like glutamate, indicating its importance in neuroscientific research (Yudkoff et al., 2005).
Propriétés
Nom du produit |
Leucyl-glutamine |
|---|---|
Formule moléculaire |
C11H21N3O4 |
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H21N3O4/c1-6(2)5-7(12)10(16)14-8(11(17)18)3-4-9(13)15/h6-8H,3-5,12H2,1-2H3,(H2,13,15)(H,14,16)(H,17,18)/t7-,8-/m0/s1 |
Clé InChI |
JYOAXOMPIXKMKK-YUMQZZPRSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |
Séquence |
LQ |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(3,4-Dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]-3-buten-2-one](/img/structure/B1636026.png)







![(2-(4-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1636069.png)
![5-(Piperazin-1-ylmethyl)-6-(p-tolyl)imidazo[2,1-b]thiazole](/img/structure/B1636073.png)
